
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using aminoguanidine hydrochloride and succinic anhydride.
Isotopic Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through the use of isotopically labeled precursors during the synthesis of the triazole ring.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
科学研究应用
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, leading to various biological effects. The isotopic labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound used in various applications, including as a building block for more complex molecules.
3-amino-1,2,4-triazole: Known for its use in the synthesis of other triazole derivatives and its biological activity.
1,2,3-Triazole: Another triazole isomer with different chemical properties and applications.
Uniqueness
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride is unique due to its isotopic labeling, which allows for advanced research applications that are not possible with non-labeled compounds. This makes it particularly valuable in studies requiring precise tracking and analysis of molecular interactions and transformations .
属性
分子式 |
C5H9ClN4O2 |
|---|---|
分子量 |
197.57 g/mol |
IUPAC 名称 |
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)1-9-3-7-2-8-9;/h2-4H,1,6H2,(H,10,11);1H/i2+1,3+1,7+1,8+1,9+1; |
InChI 键 |
LDZCYWOIOKANPQ-HGQMSZQBSA-N |
手性 SMILES |
[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N.Cl |
规范 SMILES |
C1=NN(C=N1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

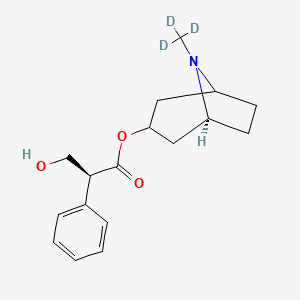
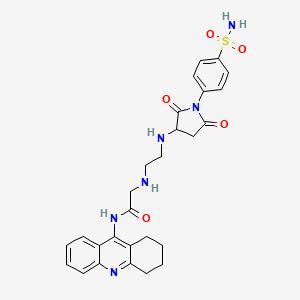
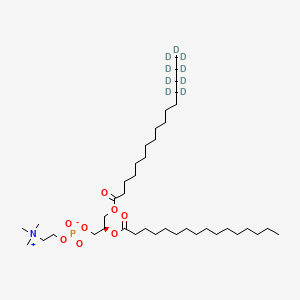
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
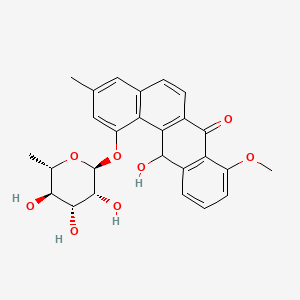
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
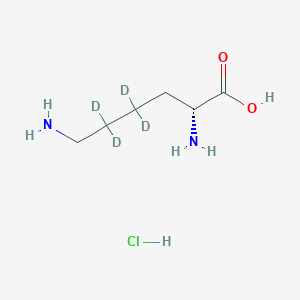

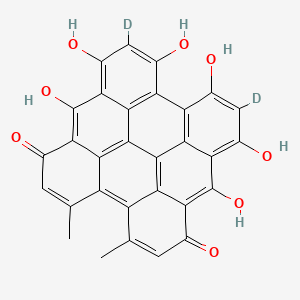
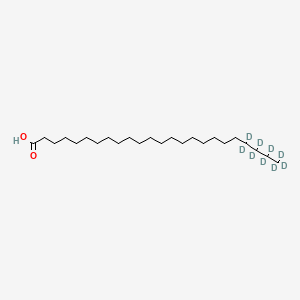
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
